molecular formula C22H24N4O2 B5972071 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone

Cat. No. B5972071
M. Wt: 376.5 g/mol
InChI Key: OVKMKLALVCQIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-22394 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions contribute to its antipsychotic effects and potential use in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which contributes to its antipsychotic effects. It has also been found to increase the release of serotonin, which contributes to its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antipsychotic effects. This makes it a useful tool for studying the mechanisms of schizophrenia and potential treatments for this disorder. However, one limitation of using this compound is its potential side effects, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone. One direction is to further study its mechanism of action and potential therapeutic applications. Another direction is to study the potential side effects of this compound and develop strategies to mitigate these effects. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and effective antipsychotic drugs.

Synthesis Methods

The synthesis method of 2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone involves the reaction of 4-methoxyphenylacetonitrile with benzylamine in the presence of sodium hydride. The resulting product is then reacted with 2-chloro-6-(4-methoxyphenyl)pyrimidine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. This compound has been found to have potent antipsychotic effects and has been studied as a potential treatment for schizophrenia. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMKLALVCQIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325618
Record name 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4-ol

CAS RN

878977-30-1
Record name 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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